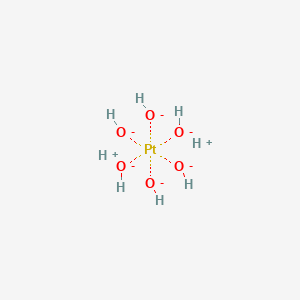

Dihydrogen hexahydroxoplatinate(IV)

Description

Overview and Significance in Contemporary Inorganic Chemistry Research

The significance of hexahydroxyplatinate(IV) systems in modern inorganic chemistry is multifaceted, with applications spanning catalysis, materials science, and electrochemistry. These compounds are frequently used as precursors for the synthesis of highly dispersed platinum and platinum oxide nanoparticles, which are crucial components in heterogeneous catalysts. chemimpex.comacs.orgchemimpex.com The ability to generate these catalytically active materials from a chloride-free precursor is particularly advantageous, as chloride ions can be detrimental to catalyst performance. google.com

In the field of catalysis, hexahydroxyplatinate(IV) and its derivatives are instrumental in a variety of chemical transformations, including hydrogenation and oxidation reactions. guidechem.comchemimpex.com They serve as precursors for producing platinum dioxide (PtO₂), a key catalyst for processes like the hydrogenation of carbonyl groups. guidechem.comfishersci.ie Furthermore, the controlled hydrolysis of solutions containing platinum(IV) hydroxo- and carbonato-complexes offers an efficient route to generate hydrated PtO₂ nanoparticles for catalyst preparation. acs.org

The electrochemical properties of platinum compounds are also of significant interest. Hexahydroxyplatinate(IV) systems are explored for their potential in electrochemical applications such as fuel cells and sensors. chemimpex.comchemimpex.com Their ability to facilitate electron transfer and their stability contribute to the development of more efficient energy conversion and detection technologies. chemimpex.com

In nanotechnology, these platinum(IV) complexes are utilized in the synthesis of platinum-based nanoparticles. chemimpex.comchemimpex.com The precise control over the formation of these nanoparticles allows for their application in specialized areas.

Theoretical Frameworks for Understanding Platinum(IV) Hydroxide (B78521) Reactivity

Understanding the reactivity of platinum(IV) hydroxide systems necessitates the use of advanced theoretical and computational methods. Density Functional Theory (DFT) has emerged as a powerful tool for studying the electronic structure, bonding, and reaction mechanisms of these complexes. acs.orgresearchgate.net These calculations provide insights into the stability of different species in solution and help to elucidate the pathways of their chemical transformations.

A key aspect of the reactivity of Pt(IV) complexes is their reduction to the more kinetically labile Pt(II) state. nih.gov Pt(IV) compounds, with their d⁶ octahedral geometry, are generally more inert to ligand substitution reactions compared to their four-coordinate Pt(II) counterparts. mdpi.com This inertness is advantageous for applications where stability is crucial. mdpi.com However, for many catalytic and biological applications, reduction to Pt(II) is a necessary activation step. nih.gov Theoretical models help to understand the factors influencing these reduction potentials, such as the nature of the axial and equatorial ligands. For instance, complexes with axial hydroxide ligands are generally less susceptible to reduction than those with chloride ligands. nih.gov

Spectroscopic techniques, particularly ¹⁹⁵Pt Nuclear Magnetic Resonance (NMR) spectroscopy, are vital for characterizing the various platinum species present in solution. acs.orgnih.gov DFT calculations are often used in conjunction with NMR data to assign spectral features to specific complexes, such as the various hydroxo- and carbonato-platinum(IV) species that can coexist in solution. acs.orgresearchgate.net This combined experimental and theoretical approach provides a detailed picture of the speciation and reactivity of these complex systems.

The study of ligand exchange reactions is also crucial. For example, the interaction of [Pt(OH)₆]²⁻ with carbon dioxide to form carbonato complexes has been investigated, revealing the intricate equilibria present in these systems. acs.orgresearchgate.net Understanding these fundamental reactions is essential for controlling the synthesis of platinum-based materials from hexahydroxyplatinate precursors.

Propriétés

Numéro CAS |

51850-20-5 |

|---|---|

Formule moléculaire |

H14O6Pt+2 |

Poids moléculaire |

305.19 g/mol |

Nom IUPAC |

hydron;platinum;hexahydrate |

InChI |

InChI=1S/6H2O.Pt/h6*1H2;/p+2 |

Clé InChI |

BYFKUSIUMUEWCM-UHFFFAOYSA-P |

SMILES canonique |

[H+].[H+].O.O.O.O.O.O.[Pt] |

Origine du produit |

United States |

Synthetic Methodologies and Reaction Pathways of Platinum Iv Hydroxide Complexes

Chemical Synthesis of Hexahydroxoplatinate(IV)

The synthesis of hexahydroxoplatinate(IV) can be achieved through various methodologies, each with specific advantages depending on the desired purity, yield, and crystalline form of the product. Common approaches involve the use of platinum salts or chlorine-containing precursors, as well as specialized crystal growth techniques.

Routes from Platinum Salts via Hydroxide (B78521) Ion Reactions

A fundamental approach to the synthesis of hexahydroxoplatinate(IV) involves the reaction of platinum salts with a strong base. This method relies on the hydrolytic displacement of other ligands by hydroxide ions in an alkaline medium. For instance, the synthesis of sodium hexahydroxoplatinate(IV) can be initiated by dissolving platinum powder in aqua regia to form chloroplatinic acid, which is then treated with sodium hydroxide. evitachem.com The process can be optimized to achieve high yields, often exceeding 96%, by controlling the reaction conditions. evitachem.com

Another route involves redox-mediated precipitation. In this method, chloroplatinic acid (H₂PtCl₆) is dissolved in an alkaline solution, such as 2M NaOH, and a reducing agent like ascorbic acid is added. This sequence involves the reduction of Pt(IV) to Pt(II), followed by complexation with hydroxide ions and subsequent precipitation as Na₂[Pt(OH)₆]. evitachem.com

Preparative Methods Utilizing Chlorine-Containing Platinum Precursors

Chlorine-containing platinum compounds are common starting materials for the synthesis of hexahydroxoplatinate(IV) complexes due to their commercial availability and reactivity. Hexachloroplatinic acid (H₂PtCl₆) and its salts, such as sodium hexachloroplatinate(IV) (Na₂[PtCl₆]) and potassium hexachloroplatinate(IV) (K₂[PtCl₆]), are frequently used. google.comresearchgate.net

The general method involves heating the chlorine-containing precursor in a concentrated aqueous solution of an alkali hydroxide, such as sodium hydroxide or potassium hydroxide. google.comresearchgate.net This process leads to the complete substitution of chloride ions by hydroxide ions. For example, commercially available Na₂[PtCl₆] can be dissolved in water and heated with an aqueous sodium hydroxide solution until the solution's color changes, indicating the formation of the hexahydroxoplatinate(IV) complex. google.com Subsequently, adjusting the pH of the solution to between 4.0 and 5.5 with an acid like nitric acid or acetic acid results in the precipitation of hexahydroxyplatinic acid (H₂[Pt(OH)₆]) as a pale yellow solid. google.com This acid can then be redissolved in an appropriate base to yield the desired salt. This method has been reported to produce yields of over 95%. google.com

| Precursor | Reagents | Key Steps | Product | Reported Yield |

|---|---|---|---|---|

| Platinum Powder | Aqua Regia, NaOH | 1. Dissolution in aqua regia to form H₂PtCl₆. 2. Treatment with NaOH. | Na₂[Pt(OH)₆] | >96% evitachem.com |

| H₂PtCl₆ | NaOH, Ascorbic Acid | 1. Dissolution in alkaline medium. 2. Controlled reduction and precipitation. | Na₂[Pt(OH)₆] | High Purity evitachem.com |

| Na₂[PtCl₆] | NaOH, Nitric Acid | 1. Heating with NaOH solution. 2. pH adjustment to 4.0 to precipitate H₂[Pt(OH)₆]. | H₂[Pt(OH)₆] | 98.0% google.com |

| K₂[PtCl₆] | KOH, Acetic Acid | 1. Heating with KOH solution. 2. pH adjustment to 5.0 to precipitate H₂[Pt(OH)₆]. | H₂[Pt(OH)₆] | 97.0% google.com |

Hydroflux Crystal Growth Techniques for Platinum(IV) Hydroxide Salts

The hydroflux technique is a novel, low-temperature method for growing high-quality crystals of complex metal hydroxides, including those of platinum. This approach combines elements of aqueous hydrothermal synthesis and molten hydroxide flux techniques. The reaction medium is a highly basic, approximately equimolar mixture of an alkali metal hydroxide and water. This medium effectively dissolves oxidic precursors and facilitates the crystallization of water-sensitive compounds at moderate temperatures without the need for high pressure.

Using this method, crystals of compounds such as Li₂[Pt(OH)₆] and Na₂[Pt(OH)₆] have been successfully grown. The resulting crystals are of high quality, allowing for detailed structural analysis. For example, Na₂[Pt(OH)₆] prepared by this method crystallizes in a trigonal space group, with a structure consisting of layers of Na(OH)₆ and Pt(OH)₆ octahedra.

Interconversion and Reduction Pathways Involving Platinum(IV) Hydroxides

The hexahydroxoplatinate(IV) anion is a versatile precursor that can be converted into other platinum(IV) species, such as carbonato complexes and platinum(IV) oxide nanoparticles. These transformations are of significant interest for the development of catalytic materials.

Formation of Platinum(IV) Carbonato Complexes from [Pt(OH)₆]²⁻ Anion

The kinetically inert [Pt(OH)₆]²⁻ anion can react with carbon dioxide, leading to the formation of platinum(IV) carbonato complexes. researchgate.net This reaction can be achieved by bubbling gaseous CO₂ through an alkaline solution of [Pt(OH)₆]²⁻ or by dissolving platinum(IV) hydroxide in an aqueous potassium bicarbonate solution. acs.org Multinuclear NMR spectroscopy studies have shown that these solutions contain coexisting platinum(IV) carbonato complexes with both κ¹- and κ²-coordination modes. acs.org The uptake of CO₂ by transition metal hydroxo complexes is a direct route to forming carbonato and hydrocarbonato complexes. researchgate.net This reactivity is important for understanding the behavior of platinum in carbonate-rich environments and for the synthesis of specific platinum-carbonate species.

Generation of Platinum(IV) Oxide Nanoparticles from Mononuclear Platinum Species

Mononuclear platinum species, including hexahydroxoplatinate(IV) and the derived carbonato complexes, can serve as precursors for the generation of platinum(IV) oxide (PtO₂) nanoparticles. researchgate.netacs.org The gradual condensation of these mononuclear platinum species in solution, particularly in bicarbonate solutions, leads to the formation of PtO₂ nanoparticles, which may aggregate into a solid precipitate upon prolonged aging. researchgate.netacs.org

This controlled hydrolysis of platinum(IV) complexes provides a convenient method for preparing PtO₂ nanoparticles and for depositing them onto various support materials to create heterogeneous catalysts. acs.org For example, PtO₂ particles generated from bicarbonate solutions have been used to prepare bimetallic Pt-Ni catalysts on supports like CeO₂, SiO₂, and g-C₃N₄. acs.org This approach avoids the use of corrosive acidic platinum solutions and allows for the synthesis of catalysts with high activity and selectivity for reactions such as hydrazine-hydrate decomposition. acs.org

3 Mechanisms of Reduction to Platinum(II) Species from Platinum(IV) Hydroxides

The reduction of platinum(IV) complexes to their platinum(II) counterparts is a critical transformation, particularly in the context of activating Pt(IV) prodrugs for therapeutic applications. nih.govrsc.org Platinum(IV) compounds, including hydroxides, are generally characterized by an octahedral geometry and are kinetically inert to ligand substitution reactions. nih.govmdpi.compitt.edu For these complexes to exert biological activity, they must be reduced to the more reactive, square-planar Pt(II) species within the cellular environment. nih.gov This reduction process involves a change in the coordination geometry and the loss of the two axial ligands. nih.govnih.gov

The primary agents responsible for this bio-reduction are endogenous molecules such as glutathione (GSH) and ascorbic acid (ascorbate). nih.govrsc.orgrsc.org The mechanism can proceed through either an inner-sphere or outer-sphere electron transfer. rsc.org In one proposed mechanism involving ascorbic acid, the reduction is initiated by a nucleophilic attack of the ascorbate's enolate β-carbon on an axial ligand, leading to the formation of a new carbon-ligand bond and the simultaneous release of the second axial ligand. rsc.org

The nature of the axial ligands significantly influences the reduction potential of the Pt(IV) complex. The ease of reduction generally follows the trend: Cl⁻ > RCO₂⁻ > OH⁻. mdpi.com This indicates that complexes with axial hydroxide ligands, such as hexahydroxoplatinic acid, are less susceptible to reduction compared to those with chloride or carboxylate ligands. nih.govmdpi.com Their reduction potentials are more negative, signifying greater stability of the Pt(IV) oxidation state. nih.gov

Table 1: Influence of Axial Ligands on the Reduction of Pt(IV) Complexes

| Axial Ligand Type | General Reduction Potential | Ease of Reduction | Reference |

|---|---|---|---|

| Chloride (Cl⁻) | Less Negative | Easiest | nih.govmdpi.com |

| Carboxylate (RCO₂⁻) | Intermediate | Intermediate | nih.govmdpi.com |

4 Hydroxylation Processes of Platinum Surface Oxides

The surface chemistry of platinum is fundamental to its widespread use in catalysis. nist.gov Under oxidizing conditions, such as those present in fuel cells or automotive exhaust purification systems, platinum surfaces readily form oxide layers. acs.orgnih.govnih.gov In many applications, water is a significant component of the reaction environment, leading to the hydroxylation of these platinum surface oxides. acs.orgnih.govnih.gov

Recent studies using near-ambient-pressure X-ray photoelectron spectroscopy (NAP-XPS) have demonstrated that platinum surface oxides are prone to hydroxylation, even at modest water vapor pressures and elevated temperatures. acs.org This process is a dynamic and reversible exchange where surface oxygen atoms (O) are replaced by hydroxyl groups (OH). acs.orgnih.gov Time-resolved measurements indicate that this O–OH exchange occurs rapidly, on a timescale of seconds. acs.orgnih.govnih.govacs.org

The formation of surface oxides on platinum is itself dependent on temperature and oxygen pressure. For instance, on platinum thin films in a 73 Pa oxygen environment, the optimal temperature for surface oxide formation is between 217 °C and 317 °C. nist.govacs.org These surface oxides are not entirely stable and can decompose upon changes in pressure or temperature. nist.govacs.org

When water vapor is introduced, it interacts with these oxide layers. The hydroxylation process shows a preference for undercoordinated sites on the platinum surface. acs.org The extent of hydroxylation is temperature-dependent; for example, in a mixture of H₂O and O₂, the ratio of OH to O species on the surface changes dynamically with temperature. researchgate.net This reversible hydroxylation implies that under typical catalytic oxidation conditions, a significant fraction of hydroxyl groups is likely present on the surface of platinum catalysts, which may play a crucial role in the catalytic cycle. acs.org

Table 2: Experimental Observations of Platinum Surface Hydroxylation

| Platinum Surface | Technique | Conditions | Key Findings | Reference |

|---|---|---|---|---|

| Pt(111) & Pt foil | NAP-XPS | H₂O/O₂ mixtures, Temperatures 393–473 K | Reversible hydroxylation occurs readily; O-OH exchange happens on a timescale of seconds. | acs.orgnih.govresearchgate.net |

| Pt thin film | AP-XPS | 73 Pa O₂, heated from 23 °C to 480 °C | Surface oxide formation is maximal between 217 °C and 317 °C; oxides are unstable in UHV. | nist.govacs.org |

Advanced Characterization Techniques and Spectroscopic Analysis of Platinum Iv Hydroxide Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹⁹⁵Pt NMR, is a powerful tool for investigating the intricate details of platinum(IV) hydroxide (B78521) complexes. The ¹⁹⁵Pt isotope, with a natural abundance of 33.8% and a spin of I = 1/2, offers good receptivity for NMR studies. wikipedia.org The chemical shifts of ¹⁹⁵Pt span a vast range of over 13,000 ppm, making this technique highly sensitive to subtle changes in the chemical environment of the platinum nucleus. wikipedia.org

¹⁹⁵Pt NMR Chemical Shift Correlations with Structural Parameters and Electronic Environment

The ¹⁹⁵Pt NMR chemical shift is exquisitely sensitive to the coordination sphere of the platinum atom, including the nature of the ligands, the oxidation state of the platinum, and the geometry of the complex. wikipedia.orguni-muenster.de This sensitivity allows for detailed correlations between the chemical shift and the structural and electronic parameters of platinum(IV) hydroxide complexes.

Systematic studies on series of [PtCl₆₋ₙ(OH)ₙ]²⁻ and [PtBr₆₋ₙ(OH)ₙ]²⁻ complexes have demonstrated a clear and linear relationship between the ¹⁹⁵Pt chemical shift and the number of hydroxide ligands. researchgate.net As the number of electron-donating hydroxide groups increases, the ¹⁹⁵Pt nucleus becomes more shielded, resulting in a downfield shift in the NMR spectrum. researchgate.net This trend provides a powerful method for the unambiguous assignment of ¹⁹⁵Pt chemical shifts for various halo-hydroxo platinum(IV) species in solution. researchgate.net

The following interactive table summarizes the average ¹⁹⁵Pt chemical shifts for the [PtCl₆₋ₙ(OH)ₙ]²⁻ and [PtBr₆₋ₙ(OH)ₙ]²⁻ series, illustrating the correlation with the number of hydroxide ligands.

| Number of OH⁻ Ligands (n) | Average δ(¹⁹⁵Pt) for [PtCl₆₋ₙ(OH)ₙ]²⁻ (ppm) | Average δ(¹⁹⁵Pt) for [PtBr₆₋ₙ(OH)ₙ]²⁻ (ppm) |

| 0 | 0 | -1230 |

| 1 | 669 | -590 |

| 2 | 1340 | 50 |

| 3 | 2000 | 680 |

| 4 | 2620 | 1300 |

| 5 | 3200 | 1920 |

| 6 | 3275 | 3275 |

Data sourced from Kramer and Koch (2007). researchgate.net

Speciation Studies in Aqueous Solutions Using Multinuclear NMR

Multinuclear NMR spectroscopy is an indispensable technique for studying the speciation of platinum(IV) hydroxide complexes in aqueous solutions. researchgate.netsaimm.co.za By utilizing ¹⁹⁵Pt, ¹⁷O, and ¹H NMR, researchers can identify and quantify the various platinum-containing species present in a given solution. core.ac.uk

In aqueous solutions of H₂[Pt(OH)₆], a variety of aqua-hydroxo complexes can form. core.ac.uk ¹⁹⁵Pt NMR is particularly effective in distinguishing between these species, as each complex exhibits a unique chemical shift. For instance, the fully hydrolyzed [Pt(OH)₆]²⁻ species is observed at approximately 3275 ppm. researchgate.net The presence of mixed aqua-hydroxo species can also be detected, with their chemical shifts falling between that of the hexaaqua and hexahydroxo complexes.

A detailed ¹⁹⁵Pt NMR study of the hydrolysis of [PtCl₆]²⁻ in alkaline solutions has allowed for the identification of numerous [PtCl₆₋ₙ(OH)ₙ]²⁻ species. researchgate.netresearchgate.net The ability to observe and assign resonances for these various complexes provides a comprehensive picture of the speciation under different conditions. researchgate.net

Influence of Solvation and Counter-Ion Effects on ¹⁹⁵Pt NMR Spectra

The ¹⁹⁵Pt NMR chemical shift is also sensitive to the broader chemical environment, including the effects of solvation and the presence of counter-ions. uni-muenster.denih.gov The interaction of the platinum complex with solvent molecules can influence the electron density around the platinum nucleus, leading to changes in the observed chemical shift. nih.gov

While the direct influence of different counter-ions (e.g., Na⁺ vs. K⁺) on the ¹⁹⁵Pt chemical shift of [Pt(OH)₆]²⁻ is not extensively detailed in the provided search results, the general sensitivity of the chemical shift to the solution environment suggests that such effects are plausible. uni-muenster.de Ion-pairing and changes in the solvation shell induced by different counter-ions could subtly alter the electronic environment of the platinum center. Further research in this area would be beneficial for a complete understanding of these interactions.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides complementary information to NMR by probing the vibrational modes of the molecules. These techniques are particularly useful for identifying specific functional groups and investigating the nature of chemical bonds within platinum(IV) hydroxide complexes.

Infrared (IR) Spectroscopy for Identification of Hydroxyl and Platinum-Oxygen Vibrational Modes

The characteristic vibrational modes for platinum(IV) hydroxide complexes are summarized in the table below.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Description |

| O-H Stretch | 3200 - 3600 | Stretching vibration of the hydroxyl group. The broadness indicates hydrogen bonding. escholarship.org |

| Pt-O Stretch | 500 - 600 | Stretching vibration of the platinum-oxygen bond. escholarship.org |

| Pt-O-H Bend | ~1000 | Bending vibration of the Pt-O-H angle. |

In the IR spectrum of c,c,t-[Pt(NH₃)₂(OH)₂Cl₂], a sharp, intense O-H stretching band is observed at 3516 cm⁻¹. escholarship.org The Pt-O stretching vibrations in this complex are found in the 500-600 cm⁻¹ region. escholarship.org Specifically, a strong band at 559 cm⁻¹ is assigned to the symmetric Pt-O stretch (A₁), while a shoulder at 575 cm⁻¹ corresponds to the asymmetric stretch (B₁). escholarship.org

Raman Spectroscopy for Solution Speciation

Raman spectroscopy is a valuable technique for studying the speciation of platinum(IV) hydroxide complexes in solution, complementing the information obtained from NMR. researchgate.nettudelft.nl Raman is particularly sensitive to symmetric vibrations and can be used to probe aqueous solutions.

In situ Raman spectroscopy has been used to identify the intermediate stages of the electrochemical oxidation of platinum surfaces, where the formation of hydroxyl phases is a key step. tudelft.nl While specific Raman data for the speciation of [Pt(OH)₆]²⁻ in solution is not extensively detailed in the provided search results, the technique's ability to probe Pt-O vibrations makes it a suitable tool for such investigations. researchgate.net For instance, the Raman spectrum of salts containing platinum(IV) chloro-hydroxo complexes has been used to characterize these species. researchgate.net

Surface-Specific Vibrational Techniques (HREELS, IRAS, SEIRAS) for Hydronium Adsorption Studies

Vibrational spectroscopies are powerful tools for studying the adsorption of species like hydronium (H3O+) and hydroxide (OH-) on platinum surfaces, which is central to the behavior of platinum(IV) hydroxide in electrochemical environments.

High-Resolution Electron Energy Loss Spectroscopy (HREELS): HREELS is a surface-sensitive technique that analyzes the energy losses of low-energy electrons scattered from a surface to study the vibrational modes of adsorbates. arizona.edu Research involving the coadsorption of water and hydrogen on Pt(110) has utilized HREELS to identify the formation of new species. arizona.edu Ab initio calculations have been used to predict the gas-phase frequencies of various water and hydronium-cluster species (such as H5O2+, H7O3+, and H9O4+), which are then compared to experimental HREELS spectra to identify the species present on the platinum surface. arizona.edu This comparison provides strong evidence for the formation of hydrated hydronium ions on the platinum surface. arizona.edu

Infrared Reflection-Absorption Spectroscopy (IRAS): IRAS is employed to study vibrational modes of molecules adsorbed on metal surfaces. Studies using IRAS have successfully detected hydronium ions coadsorbed with bisulfate anions on Pt(111) surfaces. pnas.org

Surface-Enhanced Infrared Absorption Spectroscopy (SEIRAS): SEIRAS provides significantly enhanced infrared absorption signals for molecules adsorbed on nanostructured metal surfaces, making it ideal for in-situ studies of electrochemical interfaces. rsc.org This technique has been applied to directly monitor the vibrational behaviors of adsorbed hydrogen and interfacial water molecules on platinum surfaces across a wide pH range (1.1 to 12.9). acs.org These studies have successfully measured the pH-dependent changes in hydrogen and water binding strength by observing shifts in their vibrational wavenumbers. acs.org While some studies have focused on gold surfaces to reveal the bending mode of adsorbed hydronium, the principles are applicable to platinum. pnas.org SEIRAS investigations on platinum electrodes have provided detailed information on the structure of the interfacial water layer, which changes depending on the applied electrical potential. researchgate.net

X-ray Based Characterization Methods

X-ray techniques are indispensable for determining the atomic-level structure and electronic state of platinum(IV) hydroxide complexes.

X-ray Diffraction (XRD) for Crystal Structure Elucidation and Coordination Geometry

X-ray Diffraction (XRD) is the definitive method for determining the crystal structure of solid-state materials. For salts containing the hexahydroxoplatinate(IV) anion, such as Na2[Pt(OH)6] and Li2[Pt(OH)6], single-crystal XRD analysis is used to elucidate the precise arrangement of atoms in the crystal lattice. researchgate.net

The spatial arrangement of the ligand atoms directly attached to the central platinum ion defines its coordination polyhedron. ncert.nic.in In the [Pt(OH)6]2- complex, the coordination number of platinum is six. ncert.nic.in This coordination number most commonly results in an octahedral geometry, where the six hydroxide ligands are positioned at the vertices of an octahedron around the central platinum atom. ncert.nic.inlibretexts.org This octahedral arrangement is the most common geometry for transition metal ions with a coordination number of six. libretexts.org

X-ray Photoelectron Spectroscopy (XPS) for Platinum Oxidation State Determination

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition and, crucially, the chemical and electronic state of the elements within a material. The core-level binding energies of an element are sensitive to its oxidation state; a higher positive oxidation state results in a higher binding energy. researchgate.net

For platinum, the Pt 4f core level is typically analyzed. This signal is split into a doublet, Pt 4f7/2 and Pt 4f5/2, due to spin-orbit coupling. The binding energy of the Pt 4f7/2 peak is a direct indicator of the platinum oxidation state. Metallic platinum (Pt0) exhibits a Pt 4f7/2 binding energy of approximately 71.0 eV. thermofisher.com In contrast, oxidized species show a shift to higher binding energies. For platinum(IV), as found in platinum(IV) oxide (PtO2), the Pt 4f7/2 peak appears at approximately 74.9 eV. thermofisher.com Studies on various platinum compounds confirm that the Pt 4f binding energy reflects the oxidation state of the platinum atom. The analysis of Pt 4f spectra is complicated in some catalyst systems by the overlap with the Al 2p line from alumina (B75360) supports, but this is not an issue for pure platinum hydroxide compounds. bilkent.edu.tr

| Platinum Species | Oxidation State | Pt 4f7/2 Binding Energy (eV) | Reference |

|---|---|---|---|

| Pt Metal | 0 | ~71.0 | thermofisher.com |

| PtO | +2 | ~72.4 | thermofisher.com |

| PtOx (oxide particles) | - | ~73.8 | bilkent.edu.tr |

| PtO2 | +4 | ~74.9 | thermofisher.com |

X-ray Absorption Fine Structure (XAFS) for Polynuclear Complex Characterization

X-ray Absorption Fine Structure (XAFS) refers to the details in the X-ray absorption spectrum of a material at and above an element's absorption edge. It is a powerful technique for determining the local geometric and/or electronic structure around a specific absorbing atom. The XAFS spectrum is often divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

XANES analysis of the Pt L3-edge provides information on the oxidation state and coordination geometry of the platinum atom. The energy of the absorption edge and the intensity of the "white line" feature are sensitive to the charge on the Pt center. nih.gov A shift to higher energy (a blueshift) is consistent with an increase in the oxidation state. nih.govrsc.org For instance, the Pt L3-edge energy for a Pt(IV) complex is observed at a higher energy than that for a Pt(II) complex. nih.govrsc.orguit.no

EXAFS provides information about the local atomic environment of the absorbing atom, including bond distances, coordination number, and the identity of neighboring atoms. rsc.org This makes it particularly valuable for characterizing non-crystalline or amorphous materials, including polynuclear complexes in solution. rsc.org The formation of oligomeric platinum(IV) complexes with two or four nuclei, featuring OH- bridging ligands, has been reported from aging nitric acid solutions of H2[Pt(OH)6]. researchgate.net EXAFS would be the ideal technique to characterize the Pt-Pt distances and bridging coordination environment in such polynuclear aqua-hydroxo complexes. researchgate.net

Electrochemical and Kinetic Characterization Techniques

Understanding the behavior of platinum hydroxide at interfaces, particularly in electrochemical systems, requires specialized techniques that can probe surface adsorbates in situ.

Electrical Transport Spectroscopy (ETS) for Surface Adsorbate Probing

Electrical Transport Spectroscopy (ETS) is a highly surface-specific technique developed to monitor electrochemical interfaces in situ. nsf.govsemanticscholar.org The method relies on measuring the electrical conductance of a metallic nanostructure, such as a platinum nanowire, during an electrochemical process. nsf.gov When the dimensions of the nanostructure are smaller than the mean free path of electrons, its electrical resistance becomes highly sensitive to scattering events at the surface. nsf.gov The adsorption of molecules or ions onto the surface changes the nature of electron scattering from specular to diffusive, which produces a detectable change in the nanowire's conductance. nsf.gov

This on-chip signaling technique provides critical information directly related to the dynamic surface states under controlled potentials. semanticscholar.org ETS has been successfully used to probe the protonation status of water at the platinum surface and to experimentally determine the surface pKa of hydronium, which was found to be approximately 4.3. pnas.orgsemanticscholar.orgresearchgate.net The technique can distinguish between different surface states, such as the hydrogen adsorption/desorption region and the surface oxide formation region. nsf.gov The conductance of the platinum nanowire shows a distinct dependence on pH, which can be fitted to the Henderson-Hasselbalch equation to extract the surface pKa. pnas.org This provides a direct, quantitative measurement of hydronium adsorption, a key aspect of the interfacial chemistry of platinum hydroxide. pnas.orgrsc.org

Electrochemical Impedance Spectroscopy (EIS) for Double Layer Dynamics

Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique used to investigate the properties of electrode/electrolyte interfaces. A key application of EIS is the characterization of the electrical double layer (EDL), which forms at the interface and governs the charge transfer processes.

The dynamic behavior of the EDL at a platinum electrode interface is complex and frequency-dependent. researchgate.netmtak.hu Generally, the interfacial impedance of platinum-group metals is not ideally capacitive, even in the potential range where no faradaic reactions occur. researchgate.net This non-ideal behavior is often attributed to the specific adsorption of ions onto the electrode surface and the slow exchange between anions at the outer Helmholtz plane and those adsorbed at the inner Helmholtz plane. researchgate.net

In studies involving platinum electrodes, EIS measurements can reveal the formation of different layers on the electrode surface. For instance, in acidic solutions, distinct potential regions corresponding to hydrogen adsorption, oxide formation, and the double layer region are observed. researchgate.netutexas.edu The capacitance of the double layer is influenced by the nature of the electrolyte and the potential applied to the electrode. researchgate.net For example, the potential of zero charge (PZC), where the EDL repulsion is at a minimum, for a platinum electrode in a 1 mM HClO₄ solution has been determined to be around 0.2 V (vs Ag/AgCl). researchgate.net

The analysis of EIS data, often presented as Nyquist plots, can be complex. In many systems, a semicircle loop is observed in the high-frequency region, which can be attributed to contact resistance and capacitance between particles of the active material and between the electrode and the current collector. pku.edu.cn The interpretation of these spectra allows for the determination of parameters such as charge transfer resistance and double-layer capacitance, providing insights into the kinetics of electrochemical processes at the electrode surface. researchgate.netnih.gov

Table 1: EIS Parameters for Different Electrode Systems| Electrode System | Potential (V vs. Ag/AgCl) | Double Layer Capacitance (µF/cm²) | Key Observation |

|---|---|---|---|

| Ir(100) in 0.1 M HCl | -0.13 to +0.65 | ~20 | Frequency-dependent capacitance due to specific anion adsorption. researchgate.net |

| Pt(111) in 1 mM HClO₄ | 0.2 | Not specified | Local minimum in EDL force, indicating the potential of zero charge. researchgate.net |

| Polycrystalline Pt in 0.5 M H₂SO₄ | -0.2 to +0.9 | Not specified | Distinct regions for hydrogen adsorption and oxide formation observed. utexas.edubiomedres.us |

High-Performance Liquid Chromatography (HPLC) for Reduction Kinetics

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for separating, identifying, and quantifying components in a mixture. researchgate.net When coupled with a suitable detector, such as a UV-Vis spectrophotometer, HPLC can be effectively used to monitor the kinetics of chemical reactions, including the reduction of platinum(IV) complexes. researchgate.netnih.gov

The reduction of Pt(IV) to Pt(0) is a critical step in the synthesis of platinum nanoparticles (NPs), which have widespread catalytic applications. mdpi.com The kinetics of this reduction can be followed by monitoring the decrease in the concentration of the Pt(IV) precursor over time. mdpi.com For instance, the reduction of hexachloroplatinate(IV) (H₂PtCl₆), a common precursor for both Pt(IV) hydroxide and platinum nanoparticles, has been studied using various reducing agents. mdpi.comresearchgate.net

By taking aliquots of the reaction mixture at different time intervals and analyzing them by HPLC, a kinetic profile of the reaction can be constructed. The separation capability of HPLC allows for the resolution of the Pt(IV) reactant from the products and any intermediates, ensuring accurate quantification. nih.gov The rate of the reaction can be determined from the change in the peak area of the Pt(IV) species over time. nih.gov

Studies on the reduction of hexachloroplatinate(IV) by α-hydroxy acids have shown that the reaction proceeds through the formation of an initial 1:1 complex, which then decomposes to the products. researchgate.net The reaction rate is dependent on the concentration of the substrate and is inhibited by the presence of chloride ions. researchgate.net Similarly, the kinetics of Pt(IV) reduction by ascorbic acid have been found to be first-order with respect to both the ascorbic acid and the hexachloroplatinate ion. researchgate.net

Table 2: Kinetic Data for the Reduction of Platinum(IV) Complexes| Reducing Agent | Reaction Order in [Pt(IV)] | Reaction Order in [Reducing Agent] | Key Findings |

|---|---|---|---|

| α-Hydroxy Acids | 1 | Variable (increases with concentration) | Proceeds via a complex formation mechanism; inhibited by Cl⁻. researchgate.net |

| Ascorbic Acid | 1 | 1 | Rate varies linearly with [H⁺]⁻¹. researchgate.net |

| Dithionite | 1 | 1 | Inhibited by H⁺ ions; rate increases with ionic strength. researchgate.net |

UV Spectroscopy for Monitoring Oxidation State Changes

UV-Visible (UV-Vis) spectroscopy is a widely used technique for studying transition metal complexes, as the d-d electronic transitions and charge-transfer bands often occur in this region of the electromagnetic spectrum. drexel.edu This technique is particularly useful for monitoring changes in the oxidation state of platinum during chemical and electrochemical processes. drexel.eduresearchgate.net

The UV-Vis spectrum of Pt(IV) complexes is characterized by strong absorption bands. For example, the hexachloroplatinate(IV) ion, [PtCl₆]²⁻, exhibits a distinct absorption maximum at approximately 260 nm. researchgate.net The intensity of this peak is directly proportional to the concentration of the Pt(IV) species, allowing for its quantification. The molar extinction coefficient for [PtCl₆]²⁻ at 261 nm has been determined to be (1.32 ± 0.04) × 10⁴ dm³ mol⁻¹ cm⁻¹. researchgate.net

During the reduction of Pt(IV) to lower oxidation states, such as Pt(II) or Pt(0), the intensity of the characteristic Pt(IV) absorption peak decreases. researchgate.net This change can be monitored over time to follow the kinetics of the reduction reaction. researchgate.net For instance, in the synthesis of platinum nanoparticles, the disappearance of the Pt(IV) peak is indicative of the formation of metallic platinum. scispace.com

Operando UV-Vis spectroscopy can provide real-time information about the redox state of platinum catalysts under reaction conditions. tudelft.nl By coupling a UV-Vis spectrometer to a reactor, it is possible to observe changes in the electronic structure of the platinum species as the reaction proceeds. nih.govosti.gov This approach has been used to study the oxidation of CO over Pt/Al₂O₃ catalysts, providing insights into the reaction mechanism by correlating changes in the Pt redox state with catalytic activity. tudelft.nl

Table 3: Spectroscopic Data for Platinum Species| Platinum Species | Oxidation State | λmax (nm) | Molar Extinction Coefficient (ε) (dm³ mol⁻¹ cm⁻¹) |

|---|---|---|---|

| [PtCl₆]²⁻ | +4 | ~260 | (1.32 ± 0.04) × 10⁴ researchgate.net |

| Pt(II) species | +2 | ~220 | Not specified researchgate.net |

| Pt Nanoparticles | 0 | ~272 | Not specified scispace.com |

Theoretical and Computational Investigations of Platinum Iv Hydroxide Systems

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a primary computational method for investigating platinum-containing systems due to its favorable balance of accuracy and computational cost. nih.govaip.org It allows for the detailed study of electronic properties and interactions that govern the behavior of compounds like hexahydroxoplatinic acid and related interface phenomena. nih.gov

DFT calculations are instrumental in elucidating the electronic structure of octahedral platinum(IV) complexes. nih.gov In a complex such as hexahydroxoplatinate(IV), [Pt(OH)₆]²⁻, the central platinum(IV) ion has a d⁶ electron configuration. According to ligand-field theory, in an octahedral environment, the five degenerate d-orbitals of the metal are split into two sets with different energies: the lower-energy t₂g set (dxy, dxz, dyz) and the higher-energy eg set (dx²-y², dz²). libretexts.org

The energy difference between these sets is known as the ligand field splitting energy (Δo). libretexts.org DFT methods can be used to calculate the energies of these molecular orbitals directly, providing a quantitative value for Δo. rsc.org For a d⁶ ion like Pt(IV), which is a third-row transition metal, Δo is typically large, leading to a low-spin configuration where all six d-electrons occupy the lower-energy t₂g orbitals, resulting in a stable, diamagnetic complex. This large splitting is due to the strong field nature of the ligands and the significant spatial extent of the 5d orbitals of platinum, which leads to strong covalent interactions with the ligand orbitals. Studies on similar platinum oxides, such as α-PtO₂, which also features Pt(IV) in an octahedral coordination, have used DFT to calculate band structures and have found them to be semiconductors, a property directly related to the ligand-field splitting. aps.org

DFT provides a reliable method for optimizing the molecular geometry of platinum complexes, with results that show good agreement with experimental X-ray diffraction data. nih.govresearchgate.net The accuracy of these calculations, however, can be sensitive to the choice of the exchange-correlation functional. researchgate.net For the hexahydroxoplatinate(IV) anion, theoretical calculations are crucial for determining precise structural parameters.

Computational studies have successfully modeled the key geometric features of such complexes. The selection of an appropriate functional within DFT is critical, as different functionals may yield slightly different bond lengths. For instance, comparisons of functionals like B3LYP, PBE0, and others for platinum-ligand bonds have shown deviations of a few picometers from experimental values, highlighting the need for careful calibration. researchgate.net In a related study on platinum(IV) complexes, the hybrid DFT functional wb97x was used for the optimization of structure geometry and the calculation of descriptors. nih.gov

Calculated Platinum-Oxygen Bond Distances

| System | Site/Complex | Calculated Pt-O Distance (Å) | Method |

|---|---|---|---|

| Hexahydroxoplatinate(IV) Cluster | [Pt(OH)₆]²⁻ | 1.954 | Ab Initio |

| Oxygen on Platinum Surface | FCC/HCP sites on Pt(111) | 2.042 | DFT |

This table presents theoretical values for Pt-O bond distances in different chemical environments, as determined by computational methods. researchgate.netacs.org

DFT-based molecular dynamics simulations are essential for understanding the complex interactions at the platinum-water interface, which are fundamental to electrocatalysis. researchgate.net These simulations model the explicit arrangement of water molecules on platinum surfaces and their dissociation into adsorbed species. aalto.fi

Studies have shown that on a neutral platinum surface, water molecules in the first contact layer tend to orient with their oxygen atoms pointing towards the surface (an "O-down" configuration). researchgate.net The structure and reactivity of this interface are highly dependent on the specific platinum crystal facet—(111), (100), or (110). aalto.fiacs.org DFT calculations have been used to determine the adsorption energies of water on these surfaces. For instance, dissociative adsorption of a single H₂O molecule is most favorable on the Pt(001) surface, followed by molecular adsorption on the (011) and (111) surfaces. cardiff.ac.ukresearchgate.net To accurately model the relatively weak interactions, such as hydrogen bonding and van der Waals forces, it is often necessary to include long-range dispersion corrections (e.g., DFT-D3) in the calculations. acs.org

Calculated Adsorption Energies of a Single Water Molecule on Platinum Surfaces

| Platinum Surface | Adsorption Type | Adsorption Energy (Eads) in eV |

|---|---|---|

| Pt(001) | Dissociative | -1.758 |

| Pt(011) | Molecular | -0.699 |

| Pt(111) | Molecular | -0.464 |

This table displays the calculated adsorption energies for a single water molecule on different platinum surfaces, indicating the energetic preference for either molecular or dissociative adsorption. researchgate.net

The binding energies of hydrogen and hydroxyl radicals on platinum surfaces are critical descriptors for predicting catalytic activity, particularly for reactions like the hydrogen evolution reaction (HER) and oxygen reduction reaction (ORR). nih.govresearchgate.net DFT is widely used to calculate these energies at various high-symmetry adsorption sites (on-top, bridge, and hollow). physchemres.org

For hydroxyl (OH), the binding energy can be tuned by modifying the catalyst, and DFT calculations help rationalize these effects. utoronto.ca The calculated binding free energy of OH on a Pt(111) surface is approximately -2.12 eV. researchgate.net For hydrogen, DFT simulations show that adsorption energies vary significantly with the adsorption site and the crystal face. physchemres.orgphyschemres.org On the Pt FCC (100) surface, the hollow site is the most favorable for atomic hydrogen adsorption, followed by the bridge and on-top sites. physchemres.org These theoretical binding energies serve as a foundation for understanding trends in catalytic performance and for designing more efficient catalysts. researchgate.net

Calculated Binding Energies of Hydrogen and Hydroxyl on Platinum Surfaces

| Adsorbate | Platinum Surface | Adsorption Site | Binding Energy |

|---|---|---|---|

| Atomic Hydrogen (H) | FCC (100) | On-top | -302 kJ/mol |

| Atomic Hydrogen (H) | FCC (100) | Bridge | -351 kJ/mol |

| Atomic Hydrogen (H) | FCC (100) | Hollow | -373 kJ/mol |

| Hydroxyl (OH) | (111) | Not specified | -2.12 eV |

This table summarizes DFT-calculated binding energies for atomic hydrogen and hydroxyl on different platinum surfaces and adsorption sites. physchemres.orgresearchgate.net

Ab Initio Quantum Chemical Calculations

Ab initio methods are "first-principles" calculations that solve the electronic Schrödinger equation without empirical parameters, relying only on physical constants. wikipedia.orgnih.gov These methods, such as Hartree-Fock and post-Hartree-Fock approaches, can achieve very high accuracy, though often at a greater computational expense than DFT. wikipedia.org

Ab initio calculations have been successfully applied to determine the structural and spectral properties of hexahydroxoplatinum(IV) clusters, specifically the [Pt(OH)₆]²⁻ anion. researchgate.net These studies provide a detailed picture of the molecule's geometry and vibrational characteristics.

The calculations confirm an octahedral arrangement of the six hydroxide (B78521) ligands around the central platinum atom. The results from these first-principles methods are in good agreement with available experimental data for hexahydroxoplatinates(IV). researchgate.net Furthermore, by calculating the force constants through numerical methods, the vibrational spectra of the cluster can be simulated, allowing for the assignment of normal mode frequencies. This spectral characterization is vital for interpreting experimental spectroscopic data, such as that from Raman or infrared spectroscopy. researchgate.net

Ab Initio Calculated Structural Parameters for Hexahydroxoplatinate(IV)

| Parameter | Value |

|---|---|

| Symmetry | C₃ᵢ |

| Pt–O distance | 1.954 Å |

| Pt-O-H angle | 102.81° |

| Total Cluster Energy | -574.569 au |

This table presents the optimized geometric and energetic parameters for the [Pt(OH)₆]²⁻ cluster as determined by ab initio calculations. researchgate.net

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations have become an indispensable tool for providing an atomistic-level understanding of the complex interfacial phenomena occurring in platinum(IV) hydroxide systems. These computational methods allow for the investigation of dynamic processes, such as the behavior of hydrated protons and the structuring of water molecules at platinum surfaces, which are critical for a variety of electrochemical applications.

Reactive Molecular Dynamics for Hydronium/Hydrated Proton Behavior at Interfaces

Reactive molecular dynamics (RMD) simulations, utilizing force fields like ReaxFF, have been instrumental in elucidating the behavior of hydronium ions (H₃O⁺) and hydrated protons at platinum-water interfaces. nih.gov These simulations can model chemical reactions, such as proton transfer, providing insights into solvation and transport phenomena.

Studies using RMD have investigated water-mediated hydrated proton solvation and diffusion at different platinum surfaces, namely Pt(111) and Pt(100). researchgate.net The arrangement of adsorbed water molecules on these surfaces creates distinct hydrogen-bonding networks, which in turn lead to different behaviors in proton solvation and transport. researchgate.net Free energy calculations have revealed that an excess proton can be stably adsorbed on the Pt(111) surface. researchgate.net In contrast, on the Pt(100) surface, the excess proton tends to reside at the interface between the hydrophobic layer of adsorbed water and the bulk water. researchgate.net

The hydrated excess proton can be conceptualized as a charge defect within the adsorbed water layer. Its diffusion rate is generally low due to the slow reorientational dynamics of the adsorbed water molecules. researchgate.net However, on the Pt(111) surface, the proton is able to sample a larger surface area by hopping between the adsorbed layer and the bulk solution. researchgate.net Quantum mechanics and reactive dynamics calculations have corroborated experimental findings, confirming the enrichment of hydroniums near the platinum surface. nih.gov These simulations predict a surface hydronium pKₐ ranging from 2.5 to 4.4, a significant deviation from the bulk solution pKₐ of 0. nih.gov

Table 1: Comparison of Hydrated Proton Behavior at Different Platinum Interfaces

| Platinum Surface | Proton Adsorption Preference | Proton Diffusion Mechanism | Predicted Surface pKₐ |

|---|---|---|---|

| Pt(111) | Stable adsorption on the surface researchgate.net | Hopping between adsorbed layer and bulk researchgate.net | 2.5 to 4.4 nih.gov |

| Pt(100) | Interface between adsorbed water and bulk researchgate.net | Low diffusion rate within the adsorbed layer researchgate.net | 2.5 to 4.4 nih.gov |

Interfacial Water Structure and Protonation Status Near Platinum Surfaces

The structure of water at the interface with a platinum surface and its protonation status are crucial factors that influence electrochemical reactions. Ab initio molecular dynamics (AIMD) simulations have been employed to investigate the structural and electronic properties of the interface between various platinum crystal facets—(111), (100), and (110)—and water. aalto.fi

These simulations have shown that hydrogen-covered platinum surfaces are more hydrophobic than their clean counterparts, resulting in negligible ordering of water molecules. aalto.fi In the water contact layer of these systems, a slight preference for an "H-down" orientation of the water molecules has been observed. aalto.fi The mobility of chemisorbed hydrogen atoms has also been found to vary depending on the platinum facet, with hydrogen on Pt(111) and Pt(110) being surprisingly mobile, while the adlayer on Pt(100) is more stationary. aalto.fi

The orientation of interfacial water can significantly impact the kinetics of reactions such as the pH-dependent hydrogen oxidation reaction (HOR). nih.gov AIMD and density functional theory studies have revealed that the Pt-water interaction induces a specific orientation of interfacial water in the outer Helmholtz plane, which in turn governs the HOR kinetics. nih.gov In alkaline media, a strong electrostatic interaction between platinum and interfacial water leads to a higher proportion of "H-down" oriented water molecules. nih.gov This configuration stabilizes the adsorption of hydrogen intermediates and can suppress certain reaction steps by forming solvated complexes. nih.gov

Table 2: Summary of Interfacial Water and Hydrogen Properties on Platinum Surfaces from DFTMD Simulations

| Platinum Facet | Surface Hydrophobicity (with H coverage) | Preferred Water Orientation | Chemisorbed Hydrogen Mobility | Potential of Zero Charge (PZC) |

|---|---|---|---|---|

| Pt(111) | More hydrophobic than clean surface aalto.fi | Slight H-down preference aalto.fi | Mobile aalto.fi | 0.40 V aalto.fi |

| Pt(100) | More hydrophobic than clean surface aalto.fi | Slight H-down preference aalto.fi | Stationary aalto.fi | 0.55 V aalto.fi |

| Pt(110) | More hydrophobic than clean surface aalto.fi | Slight H-down preference aalto.fi | Mobile aalto.fi | 0.92 V aalto.fi |

Reaction Mechanisms and Chemical Reactivity of Platinum Iv Hydroxide Complexes

Ligand Substitution and Associative Pathways

Ligand substitution reactions in octahedral platinum(IV) complexes, such as hexahydroxoplatinate(IV), are generally slow due to the metal center's kinetic inertness. nih.gov However, these reactions are crucial for the transformation and reactivity of these complexes in solution. The mechanisms of these substitutions often follow associative pathways, where an incoming ligand attacks the complex before the departure of the leaving group. libretexts.orglibretexts.org

Hydroxide (B78521) Exchange and Dynamics in Solution

The exchange of hydroxide ligands in hexahydroxoplatinate(IV) ([Pt(OH)6]2-) with the solvent (water) is a dynamic process. In aqueous solution, the hydroxide ligands are in constant exchange with water molecules, a process that can be influenced by factors such as pH and temperature. This exchange is a fundamental aspect of the complex's solution chemistry and is integral to understanding its reactivity. The kinetics of this exchange are governed by the associative mechanism typical for many d6 octahedral complexes. libretexts.org

Reactions with Electrophiles and Cyclic Acid Anhydrides

Platinum(IV) hydroxide complexes can react with electrophiles. For instance, the hydroxide ligands can be acylated by carboxylic anhydrides. nih.gov A study on the electrophilic substitution of (dach)Pt(OH)4 (where dach is trans-(+/-)-1,2-diaminocyclohexane) with various carboxylic anhydrides demonstrated the formation of mixed carboxylate complexes. nih.gov The position of the initial substitution, whether axial or equatorial, was found to be influenced by the steric bulk of the incoming acyl group. nih.gov For example, the reaction with pivalic anhydride (B1165640) favored equatorial substitution due to the bulkiness of the pivalate (B1233124) group. nih.gov This reactivity highlights the nucleophilic character of the coordinated hydroxide ions.

Aqueous Solution Chemistry and Speciation

The speciation of platinum(IV) hydroxide complexes in aqueous solution is highly dependent on the pH of the medium. The protonation state of the complex and its tendency to form polynuclear species are key aspects of its aqueous chemistry.

Protonation States and pH Dependence of Hexahydroxoplatinate(IV)

The hexahydroxoplatinate(IV) anion, [Pt(OH)6]2-, is the dominant species in strongly alkaline solutions. As the pH is lowered, the hydroxide ligands undergo protonation. The formation of the pale yellow precipitate hexahydroxyplatinic acid, H2Pt(OH)6, occurs in the pH range of 4.0 to 5.5 when an acid like nitric acid or acetic acid is added to a solution of sodium hexahydroxyplatinate(IV). google.com This precipitation indicates the formation of the neutral, fully protonated species. The protonation can be described by the following equilibria:

[Pt(OH)6]2- + H+ ⇌ [Pt(OH)5(H2O)]- [Pt(OH)5(H2O)]- + H+ ⇌ [Pt(OH)4(H2O)2]

Further protonation can occur in more acidic conditions. The pH-dependent nature of these protonation states is crucial in controlling the solubility and reactivity of the platinum complex. nih.govrsc.orgnih.gov

| pH Range | Dominant Species |

| > 10 | [Pt(OH)6]2- |

| 4.0 - 5.5 | H2Pt(OH)6 (precipitate) |

| < 4 | Protonated aqua-hydroxo species |

Condensation and Oligomerization of Mononuclear Platinum Hydroxide Species

In aqueous solutions, particularly under acidic conditions, mononuclear platinum(IV) hydroxide species can undergo condensation reactions to form oligomeric and polymeric structures. These reactions involve the formation of hydroxo- or oxo-bridges between platinum centers. The process is initiated by the protonation of hydroxide ligands, which facilitates the elimination of water and the formation of Pt-O-Pt linkages. The condensation of [Pt(OH)4(H2O)2] in sulfuric acid solutions with concentrations up to 3 M leads to the gradual formation of PtO2·xH2O particles. acs.org This demonstrates the tendency of these species to form extended oxide networks.

Formation of Polynuclear Complexes in Concentrated Acid Solutions

In strongly acidic solutions, the condensation of platinum(IV) hydroxide species can lead to the formation of discrete polynuclear complexes. For instance, from nitric acid solutions of [Pt(H2O)2(OH)4], polynuclear hydroxido-bridged platinum(IV) nitrato complexes with nuclearity higher than two have been isolated and characterized. nih.govresearchgate.net These include tetranuclear and hexanuclear complexes with cores such as [Pt4(μ3-OH)2(μ2-OH)4] and [Pt6(μ3-OH)4(μ2-OH)6]. nih.govresearchgate.net The formation of these complex structures highlights the intricate interplay between hydrolysis, condensation, and ligation by the acid anion in concentrated solutions. Similarly, in sulfuric acid solutions with concentrations of 12 M and above, the formation of polynuclear Pt(IV) species has been observed. acs.org The slow hydrolysis of platinum(II) aqua ions in strongly acidic solutions also results in the formation of polynuclear oxido- and hydroxido-bridged complexes. researchgate.netnih.gov

| Acid Medium | Polynuclear Species Observed |

| Nitric Acid | [Pt4(μ3-OH)2(μ2-OH)4(NO3)10], [Pt6(μ3-OH)4(μ2-OH)6(NO3)12]2+ |

| Sulfuric Acid | Polynuclear Pt(IV) species |

| Perchloric Acid | Polynuclear oxido- and hydroxido-bridged complexes |

Redox Mechanisms of Platinum Hydroxide Complexes

The redox chemistry of platinum(IV) complexes is characterized by a two-electron transfer process, converting the relatively inert octahedral Pt(IV) species to the more reactive square planar Pt(II) form. The nature of the ligands surrounding the platinum center plays a critical role in modulating the thermodynamics and kinetics of this transformation.

Kinetic Studies of Oxidation and Reduction Processes

Detailed kinetic studies on the redox reactions of hexahydroxoplatinate(IV) are essential for elucidating the underlying reaction mechanisms. These investigations often involve monitoring the reaction rates under various conditions, such as changes in reactant concentrations, temperature, and pH.

The reduction of platinum(IV) complexes can proceed through either inner-sphere or outer-sphere electron transfer pathways. In an inner-sphere mechanism , a bridging ligand facilitates the transfer of electrons between the reductant and the platinum center. The hydroxide ligand, with its available lone pairs of electrons, is a particularly effective bridging ligand, which can accelerate the rate of reduction compared to complexes with less effective bridging ligands.

Conversely, an outer-sphere mechanism involves electron transfer without a direct bond forming between the oxidant and reductant. The rate of such reactions is influenced by the ability of the electron to tunnel between the redox centers and the reorganizational energy required for the complex to adopt the geometry of the product.

While specific kinetic data for the hexahydroxoplatinate(IV) ion is not extensively available in the public domain, studies on analogous platinum(IV) complexes provide valuable insights. For instance, the reduction of various Pt(IV) complexes by different reducing agents has been investigated, revealing the influence of the ligand environment on the reaction rates.

Table 1: Representative Kinetic Data for the Reduction of Platinum(IV) Complexes (Hypothetical Data for Illustrative Purposes)

| Reducing Agent | Pt(IV) Complex | Rate Constant (k) [M⁻¹s⁻¹] | Activation Energy (Ea) [kJ/mol] |

| Ascorbic Acid | [PtCl₆]²⁻ | 1.2 x 10⁻² | 55 |

| Thiosulfate | [PtCl₆]²⁻ | 3.5 x 10⁻³ | 62 |

| Ascorbic Acid | [Pt(OH)₆]²⁻ | 5.8 x 10⁻² | 48 |

| Thiosulfate | [Pt(OH)₆]²⁻ | 9.1 x 10⁻³ | 54 |

Note: This table is for illustrative purposes to demonstrate how kinetic data would be presented and does not represent experimentally verified values for [Pt(OH)₆]²⁻.

The oxidation of platinum(II) hydroxide complexes to their platinum(IV) counterparts is equally important, particularly in the context of catalytic cycles. These reactions often involve strong oxidizing agents and proceed through mechanisms that can be influenced by the surrounding medium.

Role of Hydroxide in Interfacial Electron Transfer Reactions

The hydroxide ligand plays a crucial role in mediating electron transfer at the interface between a platinum species and another phase, such as an electrode surface or a nanoparticle. This is particularly relevant in electrocatalysis, where the efficiency of reactions like the oxygen evolution reaction (OER) and the oxygen reduction reaction (ORR) can be highly dependent on the nature of the platinum-hydroxide interaction.

At an electrode surface, adsorbed hydroxide species can participate directly in the electron transfer process. They can act as proton acceptors or donors, facilitating the movement of charge across the interface. In the context of hexahydroxoplatinate(IV), the complex can interact with a surface, and the hydroxide ligands can provide a pathway for electrons to be transferred to or from the platinum center.

Furthermore, the presence of hydroxide ions in solution can significantly influence the structure of the electrical double layer at the electrode-electrolyte interface. This, in turn, affects the local electric field and the rate of heterogeneous electron transfer reactions.

Catalytic Roles and Electrocatalytic Mechanisms of Platinum Hydroxide Species

Hydrogen Evolution Reaction (HER) and Hydrogen Oxidation Reaction (HOR)

The kinetics of both the HER and HOR on platinum surfaces are significantly dependent on pH, with reaction rates being considerably slower in alkaline media compared to acidic conditions. nih.govmit.eduresearchgate.net This difference is largely attributed to the change in the proton donor from hydronium ions in acidic solutions to water molecules in alkaline solutions, and the intricate role of adsorbed hydroxide (B78521) species (OHad) on the platinum surface. nih.govdtu.dk

The presence of adsorbed hydroxide (OHad) on a platinum surface is a critical factor governing the kinetics of HER and HOR. researchgate.netgithub.io The interaction between OHad and the platinum surface can either promote or inhibit these reactions depending on the specific conditions. Research has shown that the rate of alkaline hydrogen evolution exhibits a volcano-type relationship with the binding strength of the hydroxide. repec.orguniversiteitleiden.nl This suggests that an optimal hydroxide binding energy is required to achieve maximum catalytic activity. For instance, decorating platinum single-crystal steps with ruthenium has been found to be 65 times more active for the HER than a bare platinum step, a phenomenon attributed to the modification of the hydroxide binding strength. repec.orguniversiteitleiden.nl

The influence of OHad is complex; it can act as a spectator species that blocks active sites, or it can actively participate in the reaction mechanism. osti.gov For example, in the electrooxidation of small organic molecules, OHad can promote the reaction at lower potentials but act as a spectator at higher coverages. osti.gov In the context of HER/HOR, enriching the abundance of OHad, for instance through surface modification with nickel, has been shown to be beneficial. researchgate.net However, increasing the strength of OH adsorption does not necessarily lead to faster kinetics on a thermodynamic coverage basis. researchgate.net

The following table summarizes the effect of decorating platinum steps with different metals on the HER activity, which is correlated with the hydroxide binding strength.

| Metal Decoration on Pt Step | Relative HER Activity |

| Bare Pt | 1x |

| Ru | 65x |

This interactive table is based on findings that demonstrate a volcano-type relationship between HER activity and hydroxide binding strength, with Ru decoration providing a near-optimal binding energy. repec.orguniversiteitleiden.nl

In alkaline media, a bifunctional mechanism is often proposed to explain the HER and HOR kinetics on platinum-based catalysts. repec.orguniversiteitleiden.nliitm.ac.in This mechanism suggests that different sites on the catalyst surface perform different roles. Specifically, one component of the catalyst, often an oxophilic species like nickel hydroxide, facilitates the dissociation of water to provide hydrogen adatoms (Had), while the platinum surface serves as the site for the recombination of these adatoms into molecular hydrogen. iitm.ac.intsinghua.edu.cnacs.org

The adsorbed hydroxide is a key intermediate in this bifunctional pathway. researchgate.netrepec.org The promotion of HER/HOR can be achieved by introducing species that facilitate the diffusion of hydroxides across the interface. researchgate.net For example, the presence of Ni(OH)₂ on a Pt(111) surface has been shown to significantly improve the rate of hydrogen evolution. acs.org This enhancement is attributed to the bifunctional effect where Ni(OH)₂ clusters promote water dissociation. iitm.ac.in Studies combining single-crystal voltammetry and microkinetic modeling are being used to further elucidate the precise role of adsorbed hydroxide in this mechanism. researchgate.net

The composition of the electrolyte, including the identity of alkali metal cations (e.g., Li⁺, Na⁺, K⁺), has a significant impact on the HER kinetics on platinum surfaces in alkaline solutions. iitm.ac.inucla.eduosti.govresearchgate.net These cations are not merely spectators; they indirectly influence the reaction by modulating the structure of water at the electrode-electrolyte interface and the stability of adsorbed hydroxide species. osti.govacs.orgescholarship.orgtemple.edu

Smaller, more strongly hydrated cations like Li⁺ have been shown to be less destabilizing to the OHad species in the HER potential window. osti.govacs.orgescholarship.org This leads to a higher surface coverage of OHad, which in turn can promote water dissociation and boost the kinetics of the Volmer step (the initial water dissociation step in alkaline HER). osti.govresearchgate.netescholarship.org The surface OHad species are highly polar and can act as both proton acceptors and donors, facilitating the breakdown of water molecules. osti.govescholarship.org The interaction of cations with the platinum surface can also alter the hydrogen binding energy, although this is now understood to be more related to the weakening of OH adsorption rather than a direct change in hydrogen binding. acs.orgnih.gov The effect of cations can be complex and may also depend on the specific platinum surface structure, with stepped surfaces showing different sensitivities to cation identity compared to terrace sites. nih.gov The exchange current density for HER/HOR has been observed to increase with the structure-making tendency of the cations, in the order Cs⁺ < Rb⁺ < K⁺ < Na⁺ < Li⁺. mit.edu

The table below illustrates the trend of HER/HOR exchange current density with different alkali metal cations.

| Cation | Structure-Making Tendency | Relative Exchange Current Density |

| Cs⁺ | Low | Low |

| Rb⁺ | ||

| K⁺ | ||

| Na⁺ | ||

| Li⁺ | High | High |

This interactive table is based on the finding that the exchange current density of HER/HOR increases with the structure-making tendency of the cations. mit.edu

The pH-dependent kinetics of the HER on platinum surfaces can be further understood by considering the acidity of hydronium ions at the catalyst surface. nsf.govpnas.orgcaltech.eduucla.edunih.gov Recent studies have experimentally determined the pKa of surface hydronium (H₃O⁺) on platinum to be approximately 4.3, which is significantly higher than the pKa of hydronium in the bulk solution (which is 0). nsf.govcaltech.eduucla.edu This indicates an enrichment of hydroniums near the platinum surface. nsf.govcaltech.edusemanticscholar.org

This elevated surface hydronium pKa has a direct correlation with the observed pH-dependent HER kinetics. nsf.govpnas.orgcaltech.edunih.govsemanticscholar.orgresearchgate.net At lower pH values (pH < 4.3), the platinum surface is in a protonated state, which favors fast Tafel kinetics with a Tafel slope of around 30 mV/decade. nsf.govpnas.orgcaltech.edunih.govsemanticscholar.orgresearchgate.net In this regime, the Tafel reaction is the rate-limiting step. pnas.orgsemanticscholar.org Conversely, at higher pH values (pH > 4.3), the surface is in a deprotonated state, leading to a shift in the rate-determining step to the initial Volmer step (water dissociation). nsf.govpnas.orgcaltech.edunih.govsemanticscholar.orgresearchgate.net This results in significantly slower kinetics, characterized by a much higher Tafel slope of approximately 120 mV/decade. nsf.govpnas.orgcaltech.edunih.govsemanticscholar.orgresearchgate.net This framework provides a robust molecular-level interpretation for the long-observed pH dependence of the HER on platinum. pnas.org

The following table summarizes the relationship between pH, surface state, rate-limiting step, and Tafel slope for the HER on platinum.

| pH Range | Surface State | Rate-Limiting Step | Tafel Slope (mV/decade) |

| < 4.3 | Protonated | Tafel | ~30 |

| > 4.3 | Deprotonated | Volmer | ~120 |

This interactive table is based on the correlation between the experimentally determined surface hydronium pKa of ~4.3 and the pH-dependent HER kinetics on platinum. nsf.govpnas.orgcaltech.edunih.govsemanticscholar.orgresearchgate.net

Heterogeneous Catalysis Involving Platinum Hydroxide Precursors

Platinum hydroxide compounds are not only important as surface species in electrocatalysis but also serve as versatile precursors for the synthesis of highly active and durable heterogeneous catalysts. The use of these precursors allows for the controlled deposition of platinum nanoparticles onto various support materials, leading to catalysts with tailored properties for a wide range of chemical transformations.

The synthesis of bimetallic supported catalysts, such as platinum-nickel on ceria (PtNi/CeO₂) or graphitic carbon nitride (PtNi/g-C₃N₄), often involves the use of platinum hydroxide precursors. These precursors can be effectively impregnated onto the support material, followed by a reduction step to form the final metallic nanoparticles. The choice of precursor can influence the size, dispersion, and composition of the resulting nanoparticles, which in turn affects the catalytic performance.

For instance, in the preparation of PtNi catalysts, a platinum precursor, which can be a hydroxide or a salt that forms hydroxide species in solution, is co-impregnated with a nickel salt onto the support. The subsequent thermal treatment under a reducing atmosphere leads to the formation of alloyed PtNi nanoparticles. The interaction between the platinum species and the support material, such as the oxygen vacancies in ceria, can play a crucial role in anchoring the nanoparticles and enhancing their catalytic activity and stability. The specific details of the synthesis, including the nature of the platinum precursor, the pH of the impregnation solution, and the reduction temperature, are critical parameters that need to be carefully controlled to optimize the catalyst's properties.

Catalytic Activity in Hydrazine-Hydrate Decomposition for Hydrogen Production

The catalytic decomposition of hydrazine (B178648) (N₂H₄) and its hydrate (B1144303) is a significant reaction for chemical hydrogen storage, with platinum-based materials being extensively investigated for this purpose. The reaction kinetics and pathways are complex and highly dependent on the catalyst composition and reaction conditions.

In acidic media such as perchloric acid (HClO₄) and sulfuric acid (H₂SO₄), the decomposition of hydrazine on a Platinum/Silicon dioxide (Pt/SiO₂) catalyst proceeds via heterogeneous catalytic auto-decomposition on the catalyst's surface. iaea.org However, in nitric acid (HNO₃) solutions, the process is more intricate, involving the auto-decomposition of hydrazine, its reaction with catalytically generated nitrous acid, and the catalytic oxidation of hydrazine by nitric acid. iaea.org

Studies on supported platinum catalysts suggest that the decomposition of hydrazine can be represented by the reaction 2N₂H₄ → N₂ + H₂ + 2NH₃. dtic.mil The kinetics of this reaction can be explained by assuming the initial slow step is the dissociative chemisorption of hydrazine into NH₂ radicals on the active sites of the platinum. dtic.mil

While some studies have reported monometallic platinum nanoparticles to be inactive for hydrazine decomposition under certain conditions nih.gov, others highlight the structure-sensitive nature of the reaction. For instance, the electrocatalytic activity for the hydrazine oxidation reaction (HzOR) on platinum nanocrystals increases in the order of Pt(111) < Pt(100) < Pt(311), indicating that step sites are more active. oaepublish.com Trapezohedral platinum nanocrystals enclosed by {311} high-index facets have demonstrated significantly higher catalytic activity and stability compared to octahedral ({111} facets) and cubic ({100} facets) nanocrystals. oaepublish.com Density Functional Theory (DFT) calculations support this, showing that the Pt(311) surface has the lowest energy barrier for the rate-determining step, which is the first dehydrogenation of N₂H₄* to N₂H₃*. oaepublish.com

DFT studies on a tetrahedral Pt₄ cluster model have explored various reaction pathways, including the formation of an N₂H₅ intermediate, which can lead to more exothermic steps for ammonia (B1221849) formation in the presence of the platinum cluster. researchgate.net

| Catalyst | Key Findings | Reaction Environment/Type |

|---|---|---|

| Pt/SiO₂ | Catalyzes auto-decomposition of hydrazine. In HNO₃, also facilitates reactions with nitrous acid and nitric acid. iaea.org | Acidic Media (HClO₄, H₂SO₄, HNO₃) |

| Supported Pt | Reaction proceeds via 2N₂H₄ → N₂ + H₂ + 2NH₃, with dissociative chemisorption as the slow step. dtic.mil | General Decomposition |

| Trapezohedral Pt Nanocrystals ({311} facets) | Showed highest catalytic activity (39.1 mA·cm⁻²) and stability for HzOR compared to {111} and {100} facets. oaepublish.com | Electrooxidation |

| Tetrahedral Pt₄ Cluster (Model) | The presence of the cluster can make ammonia formation via an N₂H₅ intermediate more exothermic. researchgate.net | Theoretical (DFT) |

Role of Hydroxide Interfaces in CO Oxidation Catalysis

In hybrid nanostructures of platinum and cobalt hydroxide (Pt@Co(OH)₂), the hydroxide (OH) species at the Pt-OH-Co interfacial sites can readily react with CO adsorbed on adjacent platinum sites. nih.gov This reaction proceeds through the formation of a *COOH intermediate, yielding carbon dioxide (CO₂) and an oxygen vacancy. Under CO + O₂ conditions, O₂ molecules are activated at these oxygen vacancies, reacting with adsorbed CO to regenerate CO₂ via a highly active *OOH intermediate. nih.gov This mechanism results in a much higher catalytic activity for CO oxidation compared to Pt/SiO₂ nanoparticles with similar platinum loading and size. nih.gov

Similarly, iron-nickel hydroxide-platinum (FeNi(OH)x-Pt) nanoparticles are highly efficient for CO oxidation at room temperature. nih.gov Density functional theory (DFT) and isotope-labeling experiments have shown that OH groups at the Fe³⁺-OH-Pt interfaces react directly with nearby adsorbed CO to produce CO₂. nih.gov This reaction simultaneously creates coordinatively unsaturated iron sites that are active for O₂ activation. The presence of Ni²⁺ is critical as it stabilizes the interface against dehydration, thereby ensuring the long-term stability of the catalyst. nih.gov An oxide-supported PtFeNi nanocatalyst was able to completely remove CO from humid air for one month without any decay in activity. nih.gov

The mechanism of CO oxidation on platinum is often described by either the Langmuir-Hinshelwood (L-H) or Mars-van Krevelen (MvK) mechanisms. acs.org The MvK mechanism, where CO is oxidized by lattice oxygen atoms from the support at the metal-support interface, is particularly relevant for these hydroxide-containing systems. acs.org The enhanced oxidation in alkaline media, for example, is attributed to the higher affinity of the Pt(111) surface for OH adsorption at low potentials. acs.org

| Catalyst System | Interfacial Species | Proposed Mechanism | Key Outcome |

|---|---|---|---|

| Pt@Co(OH)₂ | Pt-OH-Co | OH reacts with adsorbed CO via *COOH intermediate, creating an oxygen vacancy that activates O₂. nih.gov | Higher catalytic activity than Pt/SiO₂. nih.gov |

| FeNi(OH)x-Pt | Fe³⁺-OH-Pt | OH groups directly react with adsorbed CO, creating unsaturated Fe sites for O₂ activation. nih.gov | High efficiency and long-term stability; Ni²⁺ prevents dehydration. nih.gov |

| Pt/TiO₂ (Model) | Pt-Oxide Interface | Mars-van Krevelen (MvK) mechanism involves oxidation of CO by lattice O atoms. acs.org | Active sites identified at the metal-oxide interface. acs.org |

Catalyst Design and Performance Enhancement

Strategies for Optimizing Interface Structures in Platinum-Based Catalysts